(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate
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Overview
Description
(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate is a complex organic compound known for its unique structural properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the tetrafluoroborate anion adds to its stability and solubility in various solvents.
Mechanism of Action
Target of Action
The primary target of the Infrared Absorber 660 is the infrared spectrum , specifically the long-wave infrared (LWIR) spectrum . The compound is designed to interact with electromagnetic waves within this spectrum, which can efficiently avoid the absorption of atmospheric components such as water, carbon dioxide, and ozone .
Mode of Action
The Infrared Absorber 660 operates based on localized surface plasmon resonance . This phenomenon occurs when the frequency of light hitting a metal surface matches the natural frequency of surface electrons oscillating against the restoring force of positive nuclei. The compound exhibits a peak absorption exceeding 99% for both transverse electric (TE) wave and transverse magnetic ™ wave in the 1.5–1.8 μm range .
Biochemical Pathways
When the absorbers are surrounded by gas or liquid, the resonant wavelength will shift due to the change of refractive index . This property makes it valuable in various fields, including medical thermal imaging .
Pharmacokinetics
absorption properties are of significant interest. The compound can achieve a high absorption rate of 95.6%, covering the entire LWIR band (8–14 μm in wavelength) by modulating the size of the structure .
Result of Action
The result of the Infrared Absorber 660’s action is the creation of a near perfect absorber that is highly tunable, angle insensitive, and has polarization independence for LWIR . This leads to a very high absorption average of 99.7% in wavelengths from 9.7 μm to 12.0 μm .
Action Environment
The action of the Infrared Absorber 660 is influenced by the surrounding environment. For instance, when the incident angle increases from 0° up to 60°, the absorption rate maintains over 85% . This suggests that the compound’s action, efficacy, and stability are robust against changes in the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the butyl and dimethyl groups. The final step involves the formation of the penta-2,4-dienylidene linkage and the incorporation of the tetrafluoroborate anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes at the cellular level.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development and diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and solubility make it suitable for use in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole
- (2E,4E)-1-chloro-3-methyl-2,4-hexadiene
- 1,3,3-Trimethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]indol-1-ium acetate
Uniqueness
The uniqueness of (2E)-3-butyl-1,1-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate lies in its structural complexity and the presence of the tetrafluoroborate anion. This combination of features gives the compound unique physical and chemical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
172491-72-4 |
---|---|
Molecular Formula |
C34H39BF4N2 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
3-butyl-1,1-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;tetrafluoroborate |
InChI |
InChI=1S/C34H39N2.BF4/c1-7-8-24-36-29-23-22-25-16-12-13-17-26(25)32(29)34(4,5)31(36)21-11-9-10-20-30-33(2,3)27-18-14-15-19-28(27)35(30)6;2-1(3,4)5/h9-23H,7-8,24H2,1-6H3;/q+1;-1 |
InChI Key |
AVPYSJFQDNJJBU-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C |
SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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